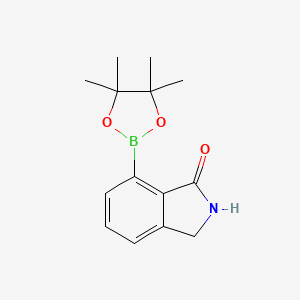

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindolin-1-one

Description

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one is a boronate ester-functionalized isoindolinone derivative. Its structure features a pinacol boronate group at the 7-position of the isoindolinone core, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications .

Properties

Molecular Formula |

C14H18BNO3 |

|---|---|

Molecular Weight |

259.11 g/mol |

IUPAC Name |

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroisoindol-1-one |

InChI |

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)10-7-5-6-9-8-16-12(17)11(9)10/h5-7H,8H2,1-4H3,(H,16,17) |

InChI Key |

YPOYNQIKBUIFPF-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CNC3=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The predominant synthetic route to this compound involves the palladium-catalyzed borylation of the corresponding halogenated isoindolinone precursor, typically a chloro- or bromo-substituted isoindolin-1-one. This method leverages bis(pinacolato)diboron as the boron source under mild conditions to install the boronate ester moiety at the 7-position of the isoindolinone ring.

Detailed Preparation Procedure

A representative preparation is described as follows:

- Starting materials : 7-chloroisoindolin-1-one or its tetrahydro derivative.

- Reagents : Bis(pinacolato)diboron, potassium acetate (AcOK), palladium catalyst (tris(dibenzylideneacetone)dipalladium(0)), and a bulky phosphine ligand such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos).

- Solvent : Anhydrous 1,4-dioxane.

- Conditions : The reaction mixture is degassed under nitrogen and heated at 80°C for approximately 18 hours under an inert atmosphere.

- Workup : After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

This method yields the target compound in good to excellent yields, often exceeding 100% due to residual solvent or impurities before further purification steps. The crude product can be used directly for subsequent reactions or purified by chromatography if necessary.

Reaction Summary Table

| Parameter | Details |

|---|---|

| Starting Material | 7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-one (500 mg, 2.75 mmol) |

| Boron Source | Bis(pinacolato)diboron (839 mg, 3.30 mmol) |

| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (63 mg, 0.07 mmol) |

| Ligand | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (135 mg, 0.28 mmol) |

| Base | Potassium acetate (811 mg, 8.26 mmol) |

| Solvent | Anhydrous 1,4-dioxane (18 mL) |

| Temperature | 80°C |

| Reaction Time | 18 hours |

| Atmosphere | Nitrogen (inert) |

| Workup | Extraction with EtOAc, washing with brine, drying over MgSO4 |

| Yield | Approx. 100% (crude) |

| Mass Spectrometry (MS) | [M+H]+ = 274 |

Alternative Methods and Catalysts

While palladium-catalyzed borylation is the standard, copper-catalyzed hydroboration of enamides with bis(pinacolato)diboron has also been reported as a viable method to synthesize related boronate esters under milder conditions, such as room temperature in methanol. This method uses copper complexes as catalysts and can achieve good yields with high enantioselectivity in some cases, although its direct application to isoindolinone derivatives requires further optimization.

Mechanistic Insights and Optimization

The palladium-catalyzed borylation proceeds via oxidative addition of the aryl halide to Pd(0), transmetalation with bis(pinacolato)diboron facilitated by the base, and reductive elimination to form the arylboronate ester. The choice of ligand, base, and solvent critically influences the reaction efficiency and selectivity.

- Ligand : Bulky and electron-rich phosphine ligands such as XPhos enhance catalyst stability and activity.

- Base : Potassium acetate promotes transmetalation.

- Solvent : 1,4-Dioxane provides a suitable medium for solubility and thermal stability.

Optimization of these parameters can improve yields and reduce reaction times.

Summary Table of Preparation Methods

| Method | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Pd-catalyzed borylation | Pd2(dba)3 + XPhos | 80°C, 18 h, 1,4-dioxane, N2 | ~100 (crude) | |

| Cu-catalyzed hydroboration | Cu complexes | Room temp, MeOH | Good (varies) |

Chemical Reactions Analysis

Types of Reactions

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindolin-1-one undergoes various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form boranes.

Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Boranes.

Substitution: Various substituted isoindolinone derivatives.

Scientific Research Applications

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindolin-1-one has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindolin-1-one involves the formation of a boron-carbon bond through the Suzuki-Miyaura cross-coupling reaction. The palladium catalyst facilitates the oxidative addition of the aryl halide to form a palladium complex, which then undergoes transmetalation with the boronic ester. The final step is reductive elimination, which releases the coupled product and regenerates the palladium catalyst .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Key analogs include isoindolinone derivatives with boronate groups at different positions or additional substituents (Table 1):

Key Observations :

- Positional Effects: The 6-substituted isoindolin-1-one (CAS 1004294-80-7) is the most well-characterized positional isomer, with commercial availability and high purity .

- Substituent Impact : Methyl groups at C2 or C7 (e.g., 1313399-38-0) introduce steric hindrance, which may reduce coupling efficiency but improve selectivity in complex syntheses .

Physical and Chemical Properties

- Stability : All boronate esters are moisture-sensitive, requiring refrigerated storage under inert atmospheres .

- Purity : Commercial 6-substituted isoindolin-1-one is available at 95–98% purity, while methylated analogs (e.g., 1313399-38-0) reach 98% due to advanced purification techniques .

- Spectral Data : For 3b (a benzyl-linked analog), ¹H-NMR shows a methylene signal at δ 4.85 ppm, whereas 6-substituted isoindolin-1-one exhibits aromatic proton shifts at δ 7.76–7.83 ppm, reflecting positional differences .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling: The 6-substituted isomer demonstrates robust reactivity with aryl halides, forming biaryl linkages essential in drug candidates like 5-arylidene-2-thioxoimidazolidinones .

- Steric Effects : Methylated analogs (e.g., 1313399-38-0) show slower coupling kinetics but higher regioselectivity in congested environments .

Biological Activity

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindolin-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C15H18BNO2

- Molecular Weight : 255.12 g/mol

- CAS Number : 1082947-07-6

The biological activity of this compound is primarily linked to its interaction with various cellular targets. Research indicates that compounds containing the isoindolinone structure can influence several pathways:

- Inhibition of Protein Kinases : Isoindolinone derivatives have been shown to inhibit kinases involved in cancer progression. For instance, studies suggest that modifications to the isoindolinone core can enhance selectivity for specific kinases, such as Aurora kinases .

- Modulation of Immune Response : The compound may also play a role in modulating immune responses by inhibiting perforin activity in natural killer cells. This inhibition can prevent the lysis of target cells and has implications for autoimmune diseases and cancer therapy .

Table 1: Biological Activity Summary

| Activity Type | Target/Mechanism | IC50 Value (μM) | Reference |

|---|---|---|---|

| Protein Kinase Inhibition | Aurora Kinase | 0.51 | |

| Perforin Inhibition | Natural Killer Cells | 2.55 | |

| Cytotoxicity | Jurkat Cells (via perforin) | 3.03 |

Case Studies

-

Aurora Kinase Inhibition :

A study identified a series of isoindolinone derivatives that effectively inhibited Aurora kinases with promising potency in preclinical models. The lead compound demonstrated an IC50 value of 0.51 μM, indicating strong potential for further development as an anticancer agent . -

Perforin Inhibition :

Another investigation focused on the ability of isoindolinone compounds to inhibit perforin activity in immune cells. The lead compound exhibited an IC50 value of 2.55 μM against perforin-mediated cytotoxicity in Jurkat cells, suggesting a potential role in modulating immune responses .

Research Findings

Recent advancements have highlighted the significance of structural modifications on the biological activity of isoindolinones:

- Structure-Activity Relationship (SAR) studies reveal that substituents on the isoindolinone core can significantly affect potency and selectivity against various targets.

- Compounds with enhanced solubility and reduced toxicity profiles have been developed, making them more suitable for therapeutic applications.

Q & A

Basic Research Questions

What are the optimal synthetic routes for 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one, and how can reaction efficiency be monitored?

Methodological Answer:

The synthesis typically involves Suzuki-Miyaura coupling to introduce the dioxaborolane group at the 7-position of the isoindolinone scaffold. Key steps include:

- Borylation : Use of pinacol boronic ester precursors under Pd catalysis (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in anhydrous THF or dioxane .

- Protection/Deprotection : Temporary protection of the isoindolinone nitrogen may be required to prevent side reactions .

- Monitoring : Reaction progress is tracked via TLC (silica gel plates with UV visualization) and HPLC for purity. NMR spectroscopy (¹H, ¹³C, and ¹¹B) confirms regioselectivity and structural integrity, particularly verifying the absence of positional isomers (e.g., 6-substituted analogs) .

How does the position of the dioxaborolane group (e.g., 6- vs. 7-substitution) affect the compound’s reactivity?

Methodological Answer:

Positional isomerism significantly impacts reactivity:

- Steric Effects : The 7-position offers reduced steric hindrance compared to the 6-position, facilitating cross-coupling reactions (e.g., with aryl halides) .

- Electronic Effects : The electron-withdrawing isoindolinone carbonyl group at the 1-position polarizes the adjacent boron center, enhancing electrophilicity at the 7-position. This is validated via DFT calculations comparing charge distribution in 6- and 7-substituted analogs .

- Experimental Validation : Comparative studies using Hammett plots or kinetic isotope effects (KIEs) can quantify substituent effects on reaction rates .

What analytical techniques are critical for characterizing this compound’s purity and stability?

Methodological Answer:

- Purity : HPLC-MS (C18 column, acetonitrile/water gradient) identifies impurities, while elemental analysis confirms stoichiometry .

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) assess hydrolytic degradation. The dioxaborolane group is prone to hydrolysis in aqueous media, necessitating storage under anhydrous conditions (e.g., sealed vials with molecular sieves) .

- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities, particularly distinguishing between keto-enol tautomers in the isoindolinone core .

Advanced Research Questions

How can contradictions in catalytic activity data between this compound and its analogs be resolved?

Methodological Answer:

Contradictions often arise from:

- Substituent Effects : Compare turnover numbers (TONs) in Suzuki-Miyaura couplings using controlled kinetic experiments . For example, 7-substituted analogs may show higher TONs due to reduced steric bulk versus 6-substituted derivatives .

- Ligand Effects : Screen Pd catalysts with varying ligands (e.g., SPhos vs. XPhos) to identify optimal pairing. Data normalization to catalyst loading (mol%) and reaction time minimizes variability .

- Statistical Analysis : Apply multivariate regression models to decouple electronic (Hammett σ) and steric (Taft Eₛ) parameters influencing catalytic efficiency .

What strategies mitigate competing side reactions during functionalization of the dioxaborolane group?

Methodological Answer:

- Protecting Groups : Temporarily protect reactive sites (e.g., isoindolinone NH with Boc groups) to prevent undesired nucleophilic attack .

- Solvent Optimization : Use aprotic solvents (e.g., DMF or THF) to suppress hydrolysis. Additives like molecular sieves or triethylamine sequester water and stabilize the boronate .

- Temperature Control : Lower reaction temperatures (0–25°C) reduce decomposition rates, monitored via in situ IR spectroscopy tracking B-O bond vibrations (~1,350 cm⁻¹) .

How does the compound’s structure influence its pharmacokinetic (PK) properties in drug discovery?

Methodological Answer:

- Lipophilicity : The dioxaborolane group increases logP (measured via shake-flask method), enhancing membrane permeability but risking solubility issues. Counteract with prodrug strategies (e.g., esterification of the isoindolinone carbonyl) .

- Metabolic Stability : Liver microsome assays (human/rat) identify oxidative vulnerabilities, particularly at the dioxaborolane ring. Introduce electron-withdrawing substituents (e.g., fluorine) to slow CYP450-mediated degradation .

- Boron Neutron Capture Therapy (BNCT) : The ¹⁰B isotope’s neutron capture cross-section makes this compound a candidate for BNCT. Validate boron distribution in cell lines via neutron autoradiography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.